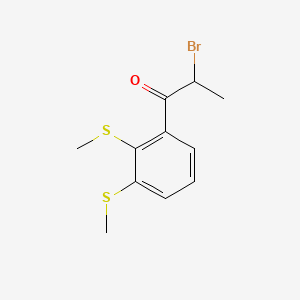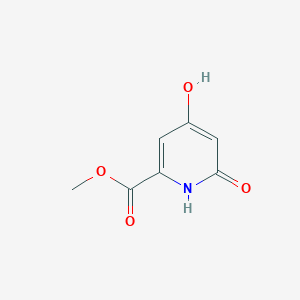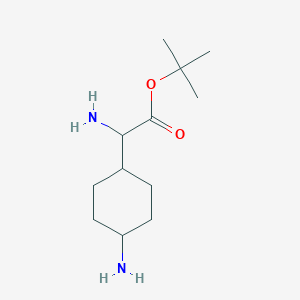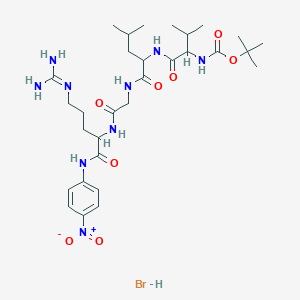![molecular formula C17H19NO3 B14062874 Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a naphthalene ring fused with an isoxazole ring, and a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For example, the cyclization of intermediates with hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing methanol can yield isoxazole derivatives . Another method involves the use of alkynes and catalysts such as 18-crown-6, potassium carbonate (K₂CO₃), and p-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the selection of eco-friendly and cost-effective catalysts is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar structural features but different substituents.
7-methoxy-5-methyl-4,5-dihydronaphtho[2,1-d]isoxazole: A compound with a methoxy group instead of an isobutyl group.
Uniqueness
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its specific combination of functional groups and ring structures.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
methyl 7-(2-methylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-10(2)8-11-4-6-13-12(9-11)5-7-14-15(17(19)20-3)18-21-16(13)14/h4,6,9-10H,5,7-8H2,1-3H3 |
Clé InChI |
JIWFAZCRLQGHMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)








![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)


